1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused with a triazole ring and a dione moiety
Mechanism of Action
Target of Action
Compounds containing a pendant 1,2,3-triazole ring system are active ingredients in medications such as tazobactam and cefatrizine . These medications are known to target bacterial cell wall synthesis, suggesting a potential antibacterial action for this compound.
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given the potential antibacterial action, it may affect the bacterial cell wall synthesis pathway, leading to the inhibition of bacterial growth .
Result of Action
If it does indeed have antibacterial action, it could lead to the inhibition of bacterial growth, potentially making it useful in the treatment of bacterial infections .
Action Environment
This compound, with its potential antibacterial action, presents an interesting avenue for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with phenyl isocyanate can lead to the formation of an intermediate, which upon further cyclization and oxidation, yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure with different functional groups.
4-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole: Another triazole derivative with a chlorophenyl group.
Uniqueness
1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific tricyclic structure and the presence of both phenyl and methylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-9-13(10-8-12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYRKUGYFUPUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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